1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene
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Overview
Description
1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a 2,5,5-trimethylcyclopent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The steps include the formation of the cyclopentene ring, followed by its functionalization and subsequent attachment to the benzene ring through electrophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .
Scientific Research Applications
1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring provides structural rigidity, affecting the overall conformation and activity of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Similar in having a methoxy group on the benzene ring but differs in the presence of a nitro group instead of the cyclopentene ring.
1-Methoxy-4-methylbenzene: Contains a methoxy group and a methyl group on the benzene ring, lacking the cyclopentene structure.
Uniqueness
1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene is unique due to the presence of the 2,5,5-trimethylcyclopent-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other methoxy-substituted benzenes and contributes to its specific reactivity and applications .
Properties
CAS No. |
61067-25-2 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-methoxy-4-(2,5,5-trimethylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C15H20O/c1-11-9-10-15(2,3)14(11)12-5-7-13(16-4)8-6-12/h5-8H,9-10H2,1-4H3 |
InChI Key |
NOMQKDAAJGTZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)(C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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